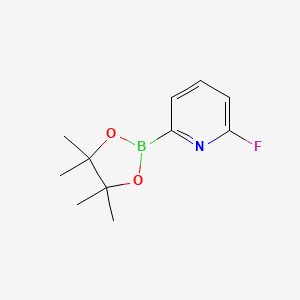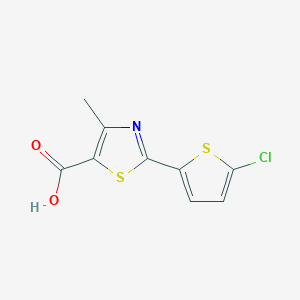
Ethyl 4-(3,4-dimethylphenyl)-2,4-dioxobutanoate
Descripción general
Descripción
Ethyl 4-(3,4-dimethylphenyl)-2,4-dioxobutanoate (EDB) is an organic compound that is widely used in scientific research due to its versatile properties. It has a range of applications in the laboratory and is used in a variety of experiments, such as synthesis and catalysis. EDB has a wide variety of biochemical and physiological effects, and its mechanism of action is well understood.
Aplicaciones Científicas De Investigación
1. Synthesis of Cyclobutene Derivatives
Ethyl 4-aryl-2,4-dioxobutanoates have been used in the stereoselective intramolecular Wittig reaction with a vinyltriphenylphosphonium salt, leading to the formation of cyclobutene derivatives. These derivatives are significant for producing highly electron-deficient 1,3-dienes, which are crucial in organic synthesis (Yavari & Samzadeh‐Kermani, 1998).
2. Formation of Pyrazine and Biphenyl Derivatives
Ethyl 4-aryl-2,4-dioxobutanoates react with diaminomaleonitrile and malononitrile, leading to the synthesis of 5-(2-aryl-2-oxoethyl)-6-oxo-1,6-dihydropyrazine-2,3-dicarbonitrile and ethyl 5-amino-4,6-dicyanobiphenyl-3-carboxylate derivatives. These compounds are important for the development of new heterocyclic compounds in chemistry (Moloudi et al., 2018).
3. Efficient Synthesis Route for Cyclobutene Derivatives
A three-component and one-pot reaction involving ethyl 4-aryl-2,4-dioxobutanoates is described for the stereoselective synthesis of cyclobutene derivatives. This method provides an efficient and simple route for obtaining high yields of these derivatives, which are valuable in various chemical syntheses (Aboee-Mehrizi et al., 2011).
4. Synthesis of Novel Pyrazole Derivatives
Ethyl 4-aryl-2,4-dioxobutanoates are used in the direct synthesis of substituted pyrazoles through a 3+2 annulation method. This process is significant for developing new pyrazole derivatives, which have wide applications in medicinal chemistry and drug design (Naveen et al., 2021).
5. Development of Isoxazolyl Derivatives
Research involving ethyl 4-aryl-2,4-dioxobutanoates led to the production of ethyl 4-(isoxazol-4-yl)-2,4-dioxobutanoates, highlighting their utility in synthesizing isoxazolyl derivatives. These compounds have potential applications in the development of new pharmaceuticals and agrochemicals (Obydennov et al., 2017).
Propiedades
IUPAC Name |
ethyl 4-(3,4-dimethylphenyl)-2,4-dioxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O4/c1-4-18-14(17)13(16)8-12(15)11-6-5-9(2)10(3)7-11/h5-7H,4,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUGQIIOTHJFXBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CC(=O)C1=CC(=C(C=C1)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(3,4-dimethylphenyl)-2,4-dioxobutanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl}aniline](/img/structure/B1453979.png)







![6-Chloro-3-cyclobutyl-[1,2,4]triazolo[4,3-B]pyridazine](/img/structure/B1453993.png)

![(3-Methylbutan-2-yl)[(4-methylphenyl)methyl]amine](/img/structure/B1453995.png)
![1-[2-(4-Chlorophenyl)-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B1453996.png)
![3-{[(2-Chlorophenyl)methyl]amino}propanoic acid hydrochloride](/img/structure/B1453999.png)
